(1R,6R)-REL-3-BOC-5,5-DIMETHYL-3,7-DIAZABICYCLO[4.2.0]OCTANE
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Overview
Description
tert-Butyl (1S,6S)-5,5-dimethyl-3,7-diazabicyclo[420]octane-3-carboxylate is a bicyclic compound with a unique structure that includes a diazabicyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-REL-3-BOC-5,5-DIMETHYL-3,7-DIAZABICYCLO[4.2.0]OCTANE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a base and a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1S,6S)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products .
Scientific Research Applications
tert-Butyl (1S,6S)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R,6R)-REL-3-BOC-5,5-DIMETHYL-3,7-DIAZABICYCLO[4.2.0]OCTANE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- rac-tert-Butyl (1R,6S)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate
- tert-Butyl (1R,6S)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
- tert-butyl (1S,6R)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate
Uniqueness
tert-Butyl (1S,6S)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
tert-butyl (1S,6S)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-9-6-14-10(9)13(4,5)8-15/h9-10,14H,6-8H2,1-5H3/t9-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFGTUJMJRBKRC-UWVGGRQHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC2C1NC2)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C[C@H]2[C@@H]1NC2)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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